

Cross-species comparison of Danicamtiv's mechanism of action

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Compound of Interest

Compound Name: *Danicamtiv*

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A Cross-Species Comparative Guide to the Mechanism of Action of **Danicamtiv**

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule cardiac myosin activator being developed for the treatment of heart failure with reduced ejection fraction (HFrEF) and genetic dilated cardiomyopathy (DCM).[1][2] It directly targets the cardiac sarcomere, the fundamental contractile unit of the heart muscle, to enhance systolic function.[3][4] This guide provides a comparative overview of **Danicamtiv**'s mechanism of action across various species, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential and cross-species translatability.

Mechanism of Action

Danicamtiv enhances cardiac muscle contractility through a multi-faceted mechanism that directly modulates the function of cardiac myosin, the motor protein responsible for generating force and shortening of the sarcomere.[5] Unlike traditional inotropic agents, **Danicamtiv**'s action is independent of intracellular calcium concentrations, thereby avoiding potential adverse effects associated with calcium dysregulation.

The primary mechanisms of action for **Danicamtiv** are:

- **Increased Myosin-Actin Cross-Bridge Formation:** **Danicamtiv** promotes the "on" state of myosin heads, making more of them available to bind to actin and participate in the

contractile cycle. This leads to an increased number of force-producing cross-bridges at any given calcium concentration.

- **Modulation of Cross-Bridge Cycling Kinetics:** **Danicamtiv** alters the kinetics of the cross-bridge cycle primarily by slowing the rate of adenosine diphosphate (ADP) release from the myosin head. This prolongs the duration of the power stroke, the force-generating phase of muscle contraction.
- **Increased Myofibril ATPase Activity:** By promoting a state of higher myosin activity, **Danicamtiv** leads to an overall increase in the rate of ATP hydrolysis by the myofibrils, which fuels the contractile process.

These molecular events translate into enhanced myocardial contractility, increased stroke volume, and improved systolic function at the organ level.

Cross-Species Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of **Danicamtiv** across several species, providing a basis for predicting its behavior in humans.

Parameter	Mouse	Rat	Dog	Monkey	Human (Predicted)
Clearance (mL/min/kg)	15.5	15.3	1.6	5.7	0.64
Volume of Distribution (L/kg)	0.24	1.7	Not Specified	Not Specified	0.98
Oral Bioavailability (%)	26	Not Specified	108	Not Specified	Not Specified
Half-life (h)	Not Specified	Not Specified	Not Specified	Not Specified	17.7

Cross-Species In Vitro and In Vivo Effects

Danicamtiv has demonstrated positive effects on cardiac function in a variety of preclinical models, from isolated muscle fibers to in vivo heart failure models.

Species	Model	Key Findings
Porcine	Permeabilized cardiac tissue and myofibrils	Increased force and calcium sensitivity, increased number of myosins in the "on" state, and slowed cross-bridge turnover due to inhibition of ADP release.
Canine	Enzymatically isolated cardiomyocytes and in vivo anesthetized rats	Decreased systolic and diastolic sarcomere lengths, slowed contraction and relaxation kinetics without changes in intracellular Ca ²⁺ transients. In vivo, it increased left ventricular ejection fraction and fractional shortening but also showed signs of diastolic dysfunction at higher concentrations. In a canine heart failure model, Danicamtiv improved LV stroke volume (+10.6 mL) and LA emptying fraction (+10.7%).

Rodent (Mouse, Rat)	Mouse model of genetic dilated cardiomyopathy	Corrected decreased calcium sensitivity in demembranated tissue, abnormal twitch magnitude and kinetics in intact cardiac tissue, and reduced ejection fraction. In skinned myocardial strips from male and female rats, Danicamtiv increased steady-state isometric force production at sub-maximal calcium levels and slowed cross-bridge cycling kinetics similarly in both sexes.
Human	Engineered heart tissue and clinical trials	In engineered heart tissue, Danicamtiv led to a greater augmentation of systolic contraction with less negative effects on relaxation compared to Omecamtiv Mecarbil. In a Phase 2a trial in patients with HFrEF, Danicamtiv was well tolerated and improved LV systolic function, including stroke volume and global longitudinal and circumferential strain, and also improved left atrial volume and function. A direct comparison with Omecamtiv Mecarbil in human myocardium showed that at a similar level of force enhancement, Danicamtiv had a less pronounced effect on the slowing of cross-bridge kinetics.

Experimental Protocols

1. Skinned Muscle Fiber Mechanics:

- Objective: To assess the direct effect of **Danicamtiv** on the contractile properties of the sarcomere independent of cell membrane and sarcoplasmic reticulum function.
- Methodology:
 - Small bundles of muscle fibers are dissected from cardiac tissue (e.g., porcine or rat ventricle).
 - The sarcolemma (cell membrane) is chemically permeabilized ("skinned") using a detergent like Triton X-100, which allows for direct control of the intracellular environment.
 - The skinned fibers are mounted between a force transducer and a length controller.
 - The fibers are exposed to a series of solutions with varying concentrations of calcium (pCa) to determine the force-pCa relationship, both in the presence and absence of **Danicamtiv**.
 - Parameters such as maximal calcium-activated force, calcium sensitivity (pCa50), and the rate of force redevelopment (ktr) are measured to assess cross-bridge cycling kinetics.

2. Myofibril ATPase Activity Assay:

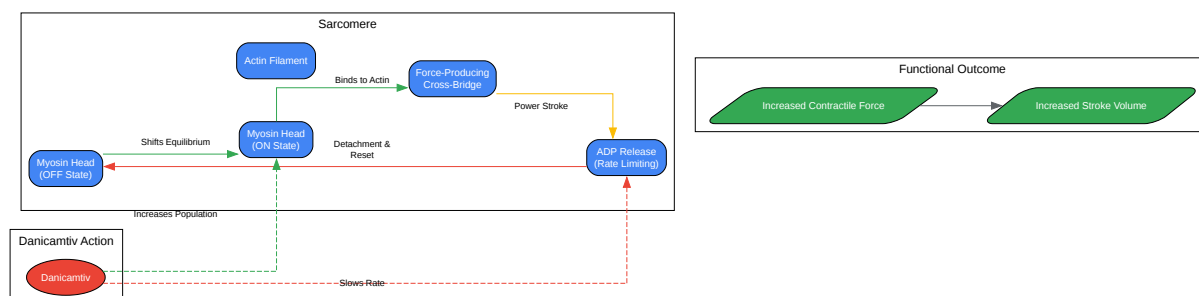
- Objective: To measure the effect of **Danicamtiv** on the rate of ATP hydrolysis by isolated myofibrils.
- Methodology:
 - Myofibrils are isolated from cardiac tissue homogenates through differential centrifugation.
 - The ATPase activity is measured using a spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

- The assay is performed at a fixed calcium concentration in the presence of varying concentrations of **Danicamtiv** to determine its effect on the maximal ATPase rate.

3. In Vivo Hemodynamic Assessment in a Canine Heart Failure Model:

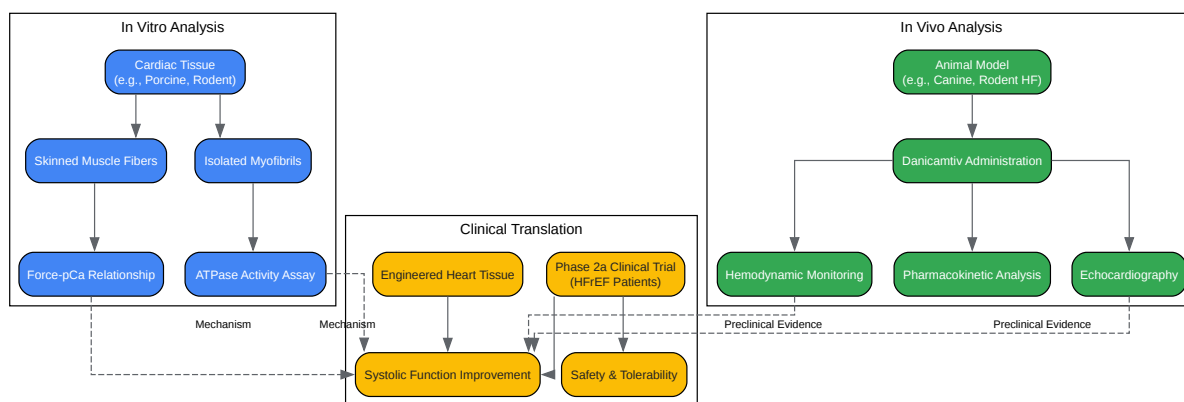
- Objective: To evaluate the effects of **Danicamtiv** on cardiac function in a large animal model of heart failure.
- Methodology:
 - Heart failure is induced in dogs, for example, by rapid ventricular pacing.
 - Animals are instrumented for hemodynamic monitoring, including measurements of left ventricular pressure, cardiac output, and stroke volume.
 - Echocardiography is used to assess cardiac dimensions and function, including ejection fraction and strain.
 - **Danicamtiv** is administered intravenously or orally, and hemodynamic and echocardiographic parameters are measured at baseline and at various time points after drug administration.

Visualizations



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Caption: **Danicamtiv's** dual mechanism of action on the cardiac sarcomere.



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Caption: A generalized workflow for the evaluation of **Danicamtiv**.

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